2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO6/c19-13(20)8-7-12(17(23)24)18-15(21)10-5-1-3-9-4-2-6-11(14(9)10)16(18)22/h1-6,12H,7-8H2,(H,19,20)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYKAZUBQBKDEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid typically involves multi-step organic reactions. One common method starts with the preparation of benzo[de]isoquinoline-1,3-dione, which is then functionalized to introduce the pentanedioic acid moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as chromatography and crystallization, are crucial to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted benzo[de]isoquinoline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced .
Wissenschaftliche Forschungsanwendungen
Aldose Reductase Inhibition
One of the primary applications of this compound is its role as an aldose reductase inhibitor . Aldose reductase is an enzyme implicated in the complications of diabetes, particularly in the development of diabetic neuropathy and retinopathy. Research has shown that derivatives of this compound can effectively inhibit aldose reductase activity, thus potentially mitigating secondary complications associated with diabetes. For instance, alrestatin, a related compound, has been studied for its efficacy in this regard but faced withdrawal due to adverse effects .
Anticancer Properties
Recent studies have indicated that compounds similar to 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid exhibit anticancer properties . These compounds disrupt cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Photonic Materials
The unique optical properties of benzoisoquinoline derivatives have led to their exploration in photonic materials . These compounds can be incorporated into organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to emit light efficiently when excited . The structural characteristics allow for fine-tuning of their photophysical properties, making them suitable for advanced material applications.
Chemical Intermediate
In synthetic organic chemistry, 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid serves as an important intermediate for the synthesis of more complex molecules. Its functional groups facilitate further chemical modifications, allowing chemists to create a variety of derivatives with tailored properties for specific applications.
Case Study 1: Aldose Reductase Inhibition
In a study investigating the effects of alrestatin on diabetic complications, it was found that administration led to a significant reduction in sorbitol levels in diabetic rats. This suggests that derivatives like 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid could be developed into therapeutic agents for diabetes management .
Case Study 2: Anticancer Activity
A series of experiments demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The study highlighted the potential for developing new anticancer therapies based on these findings .
Wirkmechanismus
The mechanism by which 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play crucial roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Structural Features and Substituent Variations
The benzo[de]isoquinoline core is common across analogs, but substituents critically influence chemical reactivity and biological interactions:
Biologische Aktivität
2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid, commonly referred to in the literature as a derivative of benzo[de]isoquinoline, has garnered attention due to its potential biological activities. This compound exhibits various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on diverse research findings and case studies.
The molecular formula for 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid is , with a molecular weight of approximately 285.27 g/mol. The compound's structure features a dioxoisoquinoline moiety, which is significant for its biological activity.
1. Antimicrobial Activity
Research has demonstrated that derivatives of benzo[de]isoquinoline exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
2. Anticancer Properties
Several studies have indicated that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression. For example, derivatives have been tested against human breast cancer cells (MCF-7), leading to significant reductions in cell viability at micromolar concentrations .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various models. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a possible application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Study 1: Antimicrobial Evaluation
In a study by Umesha et al., the antimicrobial activity of synthesized derivatives was evaluated using agar diffusion methods against pathogens like E. coli and Staphylococcus aureus. Results indicated a dose-dependent inhibition with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for different derivatives derived from the parent compound .
Case Study 2: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of related isoquinoline derivatives on A549 lung cancer cells. The results showed that treatment with these compounds led to a significant decrease in cell proliferation and increased apoptotic markers compared to control groups .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes for 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid and its intermediates?
The synthesis of naphthalimide derivatives like this compound typically involves condensation reactions using 1,8-naphthalic anhydride or its hydroxylamine derivatives. For example:
- Route 1 : Reacting N-hydroxy-1,8-naphthalimide with trifluoromethanesulfonyl chloride in a solvent like 5,5-dimethyl-1,3-cyclohexadiene at 10°C for 7 hours, followed by alkaline hydrolysis .
- Route 2 : Direct functionalization of 1,8-naphthalic anhydride with sulfamoyl or propylthio moieties under controlled conditions (e.g., pyridine/HCl at 100°C) to introduce the pentanedioic acid side chain .
Key considerations : Monitor reaction progress via TLC/HPLC, optimize pH during hydrolysis to avoid side products, and use anhydrous conditions for sulfonylation steps.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Purity : Use HPLC (C18 column, acetonitrile/water gradient) or NMR to detect impurities ≥2% .
- Structural confirmation : Employ - and -NMR to verify the naphthalimide core and substituent positions. For example, the carbonyl groups (1,3-dioxo) show distinct signals at ~160–170 ppm .
- Crystallography : Single-crystal X-ray diffraction (e.g., using Cu-Kα radiation) resolves bond angles and packing interactions, critical for structure-activity relationship (SAR) studies .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Antiapoptotic screening : Test inhibition of caspases 3/7/8/9 via fluorometric assays (e.g., Caspase-Glo kits) at concentrations ≤10 μM, referencing GRI 977143 (a structurally related LPA2 agonist) as a positive control .
- Receptor selectivity : Use HEK293 cells transfected with LPA receptor subtypes (LPA1–6) to assess selectivity via calcium flux assays; exclude GPCR off-target effects by screening at 10 μM .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor selectivity data for naphthalimide derivatives?
Discrepancies in receptor activation (e.g., LPA2 vs. other GPCRs) may arise from:
- Structural variations : Compare binding poses of sulfamoyl vs. propylthio substituents using molecular docking (e.g., AutoDock Vina). For example, sulfamoyl groups in compound 4 improve LPA2 binding affinity (−8.53 kcal/mol vs. −7.94 kcal/mol for non-sulfamoyl analogues) .
- Assay conditions : Validate results across multiple cell lines (e.g., primary vs. transfected) and normalize data to internal controls like β-galactosidase .
Q. What strategies enhance the compound’s therapeutic potential while minimizing toxicity?
- Prodrug design : Synthesize methyl esters (e.g., methyl 3-(1,3-dioxo-naphthalimide)propanoate) to improve solubility and metabolic stability. Hydrolyze esters in vivo using esterases .
- Fluorophore tagging : Introduce acetic acid side chains (e.g., NTIA in ) for tracking cellular uptake via fluorescence microscopy, enabling real-time pharmacokinetic studies .
Q. How does the compound’s crystal structure inform its mechanism of action?
- Conformational analysis : X-ray data reveal planar naphthalimide cores with substituents adopting gauche or anti-periplanar conformations. For example, methyl ester derivatives show intramolecular H-bonding between carbonyl oxygen and methoxy groups, stabilizing the active conformation .
- Aggregation effects : Crystallographic packing (e.g., π-π stacking) may reduce bioavailability; mitigate this via PEGylation or co-solvents like DMSO .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular dynamics (MD) : Simulate LPA2 receptor binding over 100 ns trajectories to identify critical residues (e.g., Arg202, Lys297) for hydrogen bonding .
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate substituent effects (e.g., sulfamoyl vs. thioether) with EC50 values .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
